4-benzoyl-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide
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Overview
Description
4-benzoyl-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide is a compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a benzoyl group, a pyridinyl group, and a thiazolyl group, making it a versatile molecule in various chemical reactions and applications.
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, leading to different biological effects .
Biochemical Pathways
Thiazole derivatives have been found to impact a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiazole derivatives have been found to exhibit a range of effects at the molecular and cellular level, contributing to their diverse biological activities .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-Benzoyl-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide are largely determined by its thiazole nucleus. Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties
Cellular Effects
Thiazole derivatives have been shown to have diverse biological activities, suggesting that they may influence cell function in a variety of ways
Molecular Mechanism
Thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Pyridinyl Group: The pyridinyl group can be introduced via a nucleophilic substitution reaction using a pyridine derivative.
Formation of the Benzamide Group: The benzamide group can be formed by reacting the intermediate with benzoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-benzoyl-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-benzoyl-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative properties.
N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine: Studied for its antileishmanial properties.
Uniqueness
4-benzoyl-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-benzoyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O2S/c26-20(15-6-2-1-3-7-15)16-9-11-17(12-10-16)21(27)25-22-24-19(14-28-22)18-8-4-5-13-23-18/h1-14H,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXCPZDASDRYNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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